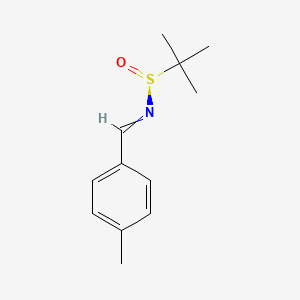

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide

説明

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide is a chiral sulfinamide derivative widely employed in asymmetric synthesis. Its structure features a tert-butylsulfinamide group (S-configuration) and a 4-methylbenzylidene moiety connected via an imine bond. This compound serves as a key intermediate in the preparation of enantiomerically pure amines, leveraging its ability to induce stereoselectivity in nucleophilic additions. The tert-butylsulfinamide group acts as a chiral auxiliary, enabling precise control over the stereochemical outcome of reactions .

特性

IUPAC Name |

(S)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQHJZHMIYCJTP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C=N[S@@](=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropane-2-sulfinamide and 4-methylbenzaldehyde.

Condensation Reaction: The 2-methylpropane-2-sulfinamide is reacted with 4-methylbenzaldehyde under acidic or basic conditions to form the desired sulfinamide. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

化学反応の分析

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamides using oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: The imine group can be reduced to form the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfinamide can undergo nucleophilic substitution reactions where the sulfinamide group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, toluene, ethanol.

Major products formed from these reactions include sulfonamides, amines, and substituted sulfinamides.

科学的研究の応用

Medicinal Chemistry

Anticancer Agents

One of the most notable applications of (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide is in the development of anticancer agents. The compound has been utilized in the synthesis of benzofuran-based farnesyltransferase inhibitors, which are promising candidates for cancer treatment due to their ability to interfere with cancer cell proliferation .

Androgen Receptor Antagonists

Additionally, it serves as an intermediate for synthesizing androgen receptor antagonists. This application is particularly relevant in the treatment of hormone-dependent cancers, such as prostate cancer, where blocking androgen receptors can inhibit tumor growth .

Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis

This compound functions as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds through various reactions, including the condensation with aldehydes and ketones . This property is crucial in producing pharmaceuticals where chirality plays a significant role in biological activity.

Synthesis of Sulfinamides and Imines

The compound can also be involved in synthesizing sulfinamides and imines, which are essential intermediates in organic chemistry. For instance, it can undergo reactions with various aldehydes to form P,N-sulfinyl imine ligands, which are useful in iridium-catalyzed asymmetric hydrogenation processes .

Biological Research

Biochemical Probes

In biological research, this compound is being investigated as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates. Its unique structural features allow researchers to explore interactions with biological targets, enhancing the understanding of enzymatic processes.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of derivatives of this compound against various cancer cell lines. For example, specific derivatives exhibited selective toxicity against glioblastoma multiforme cells, indicating potential therapeutic applications .

Table 1: Summary of Applications

Case Study: Anticancer Activity

A recent study explored the anticancer properties of this compound derivatives. The research involved synthesizing a series of compounds based on this sulfinamide and evaluating their cytotoxic effects on glioblastoma multiforme cell lines. The results indicated that certain derivatives showed significant cytotoxic activity compared to standard treatments, highlighting their potential as novel therapeutic agents .

作用機序

The mechanism of action of (S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide involves its role as a chiral auxiliary. It forms a temporary bond with the substrate, creating a chiral environment that directs the stereochemistry of the reaction. This ensures that the resulting product has the desired three-dimensional arrangement. The molecular targets and pathways involved depend on the specific reaction and substrate being used.

類似化合物との比較

Comparison with Similar Sulfinamide Derivatives

Core Structure and Substitutions

Similar compounds differ primarily in the substituents on the benzylidene or allylidene moieties. Below is a comparative analysis of structurally related sulfinamides:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., 4-methyl) enhance imine stability and reaction yields compared to electron-withdrawing groups (e.g., 4-bromo) .

- Stereochemical Control : Allylidene derivatives (e.g., 117j) exhibit higher optical activity ([α]20 D +287.1) compared to benzylidene analogs, likely due to increased conformational rigidity .

Physicochemical Properties

Optical Activity and Spectral Data

- (S,E)-2-Methyl-N-(4-methylbenzylidene)propane-2-sulfinamide :

- (S,E)-2-Methyl-N-(2-methylbenzylidene)propane-2-sulfinamide (117a) :

- (S)-2-Methyl-N-((1E,2E)-3-phenylallylidene)propane-2-sulfinamide (117j) :

Trends :

- Melting Points : Allylidene derivatives (e.g., 117j) exhibit higher melting points (58–60°C) compared to benzylidene analogs, which are typically oils or low-melting solids .

- Optical Activity : Compounds with extended conjugation (e.g., allylidene) show enhanced optical rotation due to restricted rotation around the C=N bond .

生物活性

(S)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumoral properties, enzyme inhibition, and antimicrobial effects, supported by relevant research findings and case studies.

Antitumoral Activity

Recent studies have highlighted the antitumoral effects of compounds related to this compound. For instance, a series of cyclic coumarins and their acyclic analogues were evaluated for their cytotoxicity against various cancer cell lines using the MTT assay. The compound demonstrated selective toxicity against cancer cells, with significant differences noted between cancerous and non-cancerous cell lines.

Key Findings:

- Cell Lines Tested : C6 (rat glioblastoma), F98 (rat glioblastoma), 4T1 (mouse mammary), MCF7 (human breast), HeLa (human cervix).

- Results : The acyclic derivative exhibited a notable reduction in tumor size and increased survival rates in animal models compared to control groups .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Specifically, its interaction with xanthine oxidase (XO)—an enzyme linked to hyperuricemia—was studied. Inhibition kinetics revealed that derivatives containing a sulfonamide moiety displayed promising inhibitory activity against XO.

Inhibition Kinetics:

- IC50 Values : The most potent derivatives showed IC50 values comparable to established inhibitors like febuxostat, indicating strong potential for therapeutic applications in gout treatment .

Antimicrobial Activity

The antimicrobial properties of related sulfinamide compounds have been assessed against various bacterial strains. Studies indicate that certain derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains.

Comparative Activity Table:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 2a | Staphylococcus aureus | 125 |

| 2b | E. coli | 250 |

| 2c | MRSA | 32 |

| 2d | Bacillus subtilis | 100 |

This table summarizes the minimum inhibitory concentrations (MICs) for selected compounds against various bacterial strains, demonstrating the potential of these sulfinamides as antimicrobial agents .

Case Studies

- In Vivo Studies : A study involving intratumoral administration of a related derivative showed significant tumor growth inhibition in a rat glioblastoma model. The treated group exhibited an average tumor size reduction and enhanced survival compared to controls.

- Clinical Implications : The findings suggest that chirality and specific functional groups within the compound structure are critical for its biological activity, influencing both antitumoral and antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。